molecular formula C17H15ClN2O5 B5212815 N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine

N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine

Cat. No. B5212815
M. Wt: 362.8 g/mol
InChI Key: AQURKSRXGKIUDC-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine, also known as CFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine is not fully understood, but it is believed to involve the inhibition of various enzymes and ion channels. N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has also been shown to inhibit voltage-gated potassium channels, which play a role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of ion channels. N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has also been shown to have anti-inflammatory properties and to inhibit the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

For the study of N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine include the development of new compounds based on the N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine scaffold and the investigation of its potential therapeutic applications.

Synthesis Methods

N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 2-furanacrylic acid, followed by the reaction of the resulting intermediate with beta-alanine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neurobiology. In cancer research, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been used as a scaffold to develop new compounds with potential therapeutic properties. In neurobiology, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been studied for its potential as a neuroprotective agent and for its ability to modulate ion channels.

properties

IUPAC Name

3-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5/c18-13-6-2-1-5-12(13)16(23)20-14(10-11-4-3-9-25-11)17(24)19-8-7-15(21)22/h1-6,9-10H,7-8H2,(H,19,24)(H,20,23)(H,21,22)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQURKSRXGKIUDC-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]propanoic acid

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